6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorine atom, a hydroxyl group, and a carboxamide group linked to a thiadiazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or sodium hydroxide.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as 5-methyl-1,3,4-thiadiazol-2-amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of a quinoline-3-amine derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties due to its unique structure.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiadiazole ring, which may result in different biological activity.
4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-chloro-4-hydroxyquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties.
Uniqueness
The presence of both the chlorine atom and the thiadiazole ring in 6-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide imparts unique chemical and biological properties to the compound. These structural features can enhance its binding affinity to specific molecular targets and increase its stability under various conditions, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-6-17-18-13(21-6)16-12(20)9-5-15-10-3-2-7(14)4-8(10)11(9)19/h2-5H,1H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVDBNWSAMQASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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